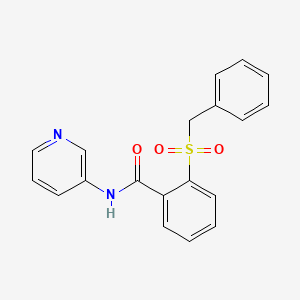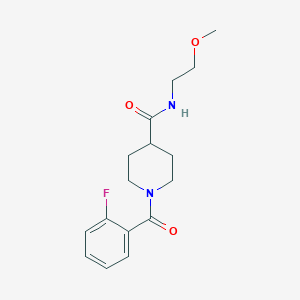![molecular formula C22H23FN2O4 B4438530 ethyl 3-({[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4438530.png)
ethyl 3-({[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}amino)benzoate
Overview
Description
Ethyl 3-({[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}amino)benzoate, commonly known as EF-PB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. EF-PB belongs to the class of piperidine-based compounds and has been shown to possess several interesting biological properties, including anti-inflammatory, analgesic, and anti-cancer activities.
Mechanism of Action
The mechanism of action of EF-PB involves the inhibition of COX-2, which is an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. EF-PB also downregulates the expression of pro-inflammatory cytokines such as IL-1β and TNF-α, which further contributes to its anti-inflammatory and analgesic activities. In addition, EF-PB induces cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects:
EF-PB has been shown to possess several interesting biochemical and physiological effects. In addition to its anti-inflammatory, analgesic, and anti-cancer activities, EF-PB has also been shown to possess antioxidant and neuroprotective activities. EF-PB has been shown to increase the levels of glutathione, which is an important antioxidant in the body. EF-PB has also been shown to protect against oxidative stress-induced neurotoxicity by reducing the levels of reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Advantages and Limitations for Lab Experiments
EF-PB has several advantages for lab experiments, including its ability to inhibit COX-2 and downregulate pro-inflammatory cytokines, which makes it a useful tool for studying inflammation and pain. EF-PB also exhibits anti-cancer activity, which makes it a useful tool for studying cancer biology. However, EF-PB has some limitations for lab experiments, including its relatively low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on EF-PB. One area of research is to investigate the potential of EF-PB as a therapeutic agent for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Another area of research is to investigate the potential of EF-PB as a chemotherapeutic agent for the treatment of cancer. In addition, future research could focus on the development of more efficient synthesis methods for EF-PB and the investigation of its pharmacokinetics and pharmacodynamics in vivo.
Scientific Research Applications
EF-PB has been extensively studied for its potential applications in drug discovery and development. Several studies have shown that EF-PB possesses anti-inflammatory and analgesic activities through the inhibition of cyclooxygenase-2 (COX-2) and the downregulation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). EF-PB has also been shown to exhibit anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells.
properties
IUPAC Name |
ethyl 3-[[1-(2-fluorobenzoyl)piperidine-4-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O4/c1-2-29-22(28)16-6-5-7-17(14-16)24-20(26)15-10-12-25(13-11-15)21(27)18-8-3-4-9-19(18)23/h3-9,14-15H,2,10-13H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMLBLNNKZDOGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(ethylamino)sulfonyl]-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide](/img/structure/B4438452.png)
![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-2-methylpropanamide](/img/structure/B4438472.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-7-(4-methoxyphenyl)-4-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4438476.png)

![N-[3-(acetylamino)-4-methoxyphenyl]benzamide](/img/structure/B4438487.png)

![3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B4438503.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(1-ethyl-1H-indol-3-yl)ethanone](/img/structure/B4438515.png)

![N-[3-(acetylamino)phenyl]-1-(2-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4438542.png)


![4-[4-(4-methoxyphenoxy)but-2-en-1-yl]morpholine hydrochloride](/img/structure/B4438551.png)